Product packaging for Coumarin, octahydro-, cis-(Cat. No.:CAS No. 1034015-76-3)

Coumarin, octahydro-, cis-

Cat. No.: B11942902
CAS No.: 1034015-76-3
M. Wt: 154.21 g/mol
InChI Key: MSFLYJIWLHSQLG-HTQZYQBOSA-N
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Description

Contextualization within the Saturated Benzopyranone Chemical Class

cis-Octahydrocoumarin, systematically named (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one, is a saturated bicyclic lactone. nih.gov It belongs to the broader chemical class of benzopyrans, which are characterized by a benzene (B151609) ring fused to a pyran ring. slideshare.net Unlike its aromatic counterpart, coumarin (B35378) (2H-1-benzopyran-2-one), octahydrocoumarin has a fully hydrogenated benzene ring, rendering it a saturated system. rsc.org This saturation introduces multiple stereocenters and the possibility of cis and trans ring fusion, leading to a family of stereoisomers. google.comrsc.org The benzopyranone framework is of significant interest due to its presence in numerous natural products and pharmacologically active compounds. google.combiomedres.us

Significance of Hexahydro-2H-1-benzopyran-2-ones in Synthetic and Structural Research

Hexahydro-2H-1-benzopyran-2-ones, including the octahydrocoumarin isomers, are valuable intermediates in organic synthesis. rsc.orgresearchgate.net Their synthesis is often achieved through the catalytic hydrogenation of coumarin or its derivatives. researchgate.net This process typically yields a mixture of cis and trans isomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions. rsc.org The separation and stereoselective synthesis of these isomers are active areas of research, driven by the fact that different stereoisomers can exhibit distinct biological activities and physical properties. google.comrsc.org

From a structural standpoint, these molecules serve as excellent models for studying the principles of stereochemistry and conformational analysis in fused ring systems. Techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate the precise three-dimensional arrangement of atoms and the preferred conformations of the fused rings. google.com

Specific Academic Focus on cis-Octahydrocoumarin: Stereochemical Challenges and Research Opportunities

The cis-fused isomer of octahydrocoumarin presents unique stereochemical challenges and research opportunities. The cis-fusion of the two rings results in a folded, V-shaped molecule, in contrast to the more linear and rigid trans-isomer. This conformational flexibility of cis-octahydrocoumarin makes it a fascinating subject for computational and experimental conformational analysis. nih.gov

Stereochemical Challenges: The primary challenge in working with cis-octahydrocoumarin lies in its stereoselective synthesis. Achieving high diastereoselectivity to favor the cis isomer over the trans isomer requires careful control of reaction conditions and the use of specific catalysts. rsc.orgrsc.org Furthermore, as cis-octahydrocoumarin is chiral, its synthesis as a single enantiomer presents an additional layer of complexity, often requiring chiral starting materials or asymmetric catalytic methods. The resolution of racemic mixtures of cis-octahydrocoumarin is another significant hurdle.

Research Opportunities: The unique three-dimensional structure of cis-octahydrocoumarin and its derivatives makes them attractive targets for the development of novel bioactive molecules. The specific spatial arrangement of functional groups in the cis-isomer can lead to selective interactions with biological targets. Research is ongoing to explore the potential applications of cis-octahydrocoumarin derivatives in various fields, including medicinal chemistry and materials science. slideshare.netresearchgate.net The development of new stereoselective synthetic routes to access enantiomerically pure cis-octahydrocoumarin and its analogues remains a key area of academic and industrial research. rsc.org

Compound Data

Physical and Chemical Properties of cis-Octahydrocoumarin

PropertyValueSource
Molecular Formula C₉H₁₄O₂ nih.gov
Molecular Weight 154.21 g/mol nih.gov
IUPAC Name (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one nih.gov
CAS Number 23201-43-6 nih.gov
Appearance Colorless liquid
Odor Slight spicy note
Boiling Point 144-146 °C at 16 mmHg
Solubility Insoluble in water; soluble in oils and ethanol
logP 1.9 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B11942902 Coumarin, octahydro-, cis- CAS No. 1034015-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1034015-76-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one

InChI

InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

MSFLYJIWLHSQLG-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CCC(=O)O2

Canonical SMILES

C1CCC2C(C1)CCC(=O)O2

Origin of Product

United States

Advanced Synthetic Methodologies for Cis Octahydrocoumarin and Its Analogues

Catalytic Hydrogenation Strategies for Stereoselective Access

Catalytic hydrogenation of coumarin (B35378) or its derivatives is a primary route to octahydrocoumarin. scentree.coscentree.coscentree.co This approach involves the reduction of the aromatic ring and the pyrone ring to yield the saturated lactone. amazonaws.com The stereochemical outcome of this hydrogenation is highly dependent on the reaction conditions and the catalyst employed.

Optimization of Reaction Parameters for cis-Diastereoselectivity

The selective synthesis of the cis-isomer of octahydrocoumarin requires careful optimization of several reaction parameters. These include hydrogen pressure, temperature, solvent, and substrate concentration, all of which critically influence both the reaction rate and the stereoselectivity.

Pressure and Temperature: High temperatures, typically in the range of 200-250°C (392-482°F), are often employed for the complete hydrogenation of coumarin to octahydrocoumarin. scentree.coscentree.coscentree.co However, optimal conditions for achieving high selectivity towards the desired product have been identified at a lower temperature of 130°C and a hydrogen pressure of 10 MPa. researchgate.net Temperatures below 0°C can lead to impractically low reaction rates, while exceeding 300°C may cause decomposition of the starting material and promote undesired side reactions. google.com

Solvent: The choice of solvent plays a significant role in the activity and selectivity of the hydrogenation process. researchgate.net Methanol (B129727), often in a mixture with water, has been commonly used as a solvent. researchgate.net In some industrial processes, the reaction can also be carried out without a solvent. The use of different solvents can lead to variations in the selectivity of the catalyst. researchgate.net

Substrate Concentration: The concentration of the starting material, such as coumarin, also affects the reaction outcome. A study optimizing the hydrogenation of coumarin found that a 60 wt% concentration in methanol was optimal for achieving high selectivity. researchgate.net

Additives: The addition of acidic or basic compounds can accelerate the cyclization step in certain synthetic routes leading to octahydrocoumarin and improve the purity of the final product.

Table 1: Optimized Reaction Parameters for Coumarin Hydrogenation

ParameterOptimal ConditionReference
Temperature130 °C researchgate.net
Pressure10 MPa researchgate.net
SolventMethanol researchgate.net
Substrate Concentration60 wt% coumarin in methanol researchgate.net
Catalyst Concentration0.5 wt% (based on coumarin) researchgate.net

Design and Application of Homogeneous and Heterogeneous Catalysts for Stereocontrol

The choice of catalyst is paramount in controlling the stereoselectivity of coumarin hydrogenation. Both homogeneous and heterogeneous catalysts have been explored for this purpose.

Heterogeneous Catalysts:

Ruthenium on Carbon (Ru/C): This is a commonly used and effective catalyst for the hydrogenation of coumarin. researchgate.net A 5% Ru/C catalyst has been shown to produce octahydrocoumarin with a selectivity of 90% at complete coumarin conversion under optimized conditions. researchgate.net

Palladium on Carbon (Pd/C): Pd/C is another widely used heterogeneous catalyst. beilstein-journals.org It has been employed in the selective reduction of isophorone (B1672270) to dihydroisophorone, a precursor in a multi-step synthesis of an octahydrocoumarin derivative. sit.edu.cn

Other Noble Metal Catalysts: Rhodium (Rh), osmium (Os), and iridium (Ir) on carbon supports have also been shown to be effective for the hydrogenation of aromatic rings under flow conditions. researchgate.net

Non-Noble Metal Catalysts: Nickel (Ni), copper (Cu), and chromium (Cr) based catalysts, such as copper chromite, are also utilized in hydrogenation reactions. thieme-connect.com

Homogeneous Catalysts: The development of homogeneous catalysts for the asymmetric hydrogenation of heteroarenes, including coumarin derivatives, is an active area of research. acs.org These catalysts offer the potential for high levels of stereocontrol, leading to enantioenriched saturated heterocycles. acs.org For instance, a palladium-catalyzed asymmetric autotandem hydrogenation of α,β-unsaturated lactones has been developed, which first reduces the C=C double bond with high enantioselectivity to form dihydrocoumarins. chinesechemsoc.org

Mechanistic Investigations of Catalytic Hydrogenation Pathways to Saturated Lactones

The hydrogenation of coumarin to octahydrocoumarin is a multi-step process. In one proposed mechanism, the hydrogenation of coumarin first yields dihydrocoumarin. scentree.coscentree.co Subsequent hydrogenation at higher temperatures leads to the fully saturated octahydrocoumarin. scentree.coscentree.co

Another pathway involves the hydrogenation of a precursor like methyl 3-(2-oxocyclohexyl)propionate. In this case, the keto group is first reduced to a hydroxyl group, forming a 3-(2-hydroxycyclohexyl)propionic acid ester. This intermediate then undergoes intramolecular cyclization with the elimination of an alcohol to form octahydrocoumarin. The reaction mixture typically contains both the hydroxy ester intermediate and the final cyclized product. The cyclization step can be catalyzed by either acids or bases.

De Novo Synthetic Approaches to the Octahydrocoumarin Skeleton

Besides the hydrogenation of pre-existing coumarin structures, de novo synthetic strategies offer alternative routes to the octahydrocoumarin framework. These methods build the bicyclic lactone from simpler, acyclic precursors.

Intramolecular Cyclization Reactions for Pyrone Ring Formation

Intramolecular cyclization is a key step in many de novo syntheses of lactones. One approach involves the acid-catalyzed intramolecular esterification of a δ-hydroxy carboxylic acid. sit.edu.cnoriprobe.com For example, a racemic octahydrocoumarin derivative, 5,7,7-trimethyl-octahydro-2H-benzopyran-2-one, was synthesized by first creating a δ-hydroxy carboxylic acid intermediate, which was then cyclized under acidic conditions. sit.edu.cnoriprobe.com Another strategy involves the intramolecular hydroarylation of phenol-derived propiolates catalyzed by Au(I) to form coumarins, which can then be hydrogenated. organic-chemistry.org

Multi-Component and Domino Reactions for Scaffold Construction

Multi-component reactions (MCRs) and domino (or cascade) reactions provide efficient and atom-economical pathways to complex molecular scaffolds. organic-chemistry.org These reactions combine three or more reactants in a single pot to form a product that incorporates most of the atoms of the starting materials. organic-chemistry.org

A Michael addition reaction of an enamine of dihydroisophorone with methyl acrylate (B77674) has been used to construct the carbon framework for a substituted octahydrocoumarin. sit.edu.cnoriprobe.com This was a key step in a multi-step synthesis that ultimately led to the target fused-ring lactone. sit.edu.cnoriprobe.com Domino reactions, which involve a series of intramolecular transformations, have also been employed. For instance, a base-promoted domino reaction has been used for the synthesis of functionalized aromatic carboxylic acids from biosourced 3-hydroxy-2-pyrones. acs.org While not directly yielding cis-octahydrocoumarin, these methodologies showcase powerful strategies for constructing complex heterocyclic systems and could potentially be adapted for the stereoselective synthesis of octahydrocoumarin analogues.

Stereocontrolled Formation of the Saturated Carbocyclic Ring

The synthesis of cis-octahydrocoumarin, a saturated bicyclic lactone, relies heavily on the stereocontrolled formation of its cyclohexyl ring. A primary and industrially significant route involves the catalytic hydrogenation of coumarin. scentree.coscentree.co This process, typically conducted at high temperatures (392-482°F or 200-250°C), reduces both the alkene and the aromatic ring of the coumarin precursor. scentree.coscribd.com However, this hydrogenation often yields a mixture of cis and trans isomers of octahydrocoumarin. google.com The stereochemical outcome is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure.

Another major synthetic pathway begins with a 3-(2-oxocyclohexyl)propionic acid ester. google.com This method involves two key steps: the reduction of the ketone and the subsequent intramolecular cyclization (lactonization) to form the octahydrocoumarin ring. scentree.cogoogle.com The stereoselectivity of the final product is largely determined during the reduction of the cyclohexanone (B45756) moiety to a cyclohexanol. The use of stereoselective catalysts in this reduction step is crucial for preferentially obtaining the cis-isomer. google.comgoogle.com

Research has shown that various catalysts, including ruthenium, rhodium, palladium, and platinum, can be employed for the hydrogenation step. google.comresearchgate.net Specifically, ruthenium-on-carbon (Ru/C) has been studied for the hydrogenation of coumarin, with optimal conditions identified as 130°C and 10 MPa pressure in methanol, achieving a 90% selectivity for octahydrocoumarin at complete conversion. researchgate.net The choice of catalyst can significantly influence the cis/trans ratio of the product. For instance, a rhodium-carbon catalyst has been reported to yield a high percentage of the cis-isomer. The reaction mechanism proceeds through a 3-(2-hydroxycyclohexyl)propionic acid ester intermediate, which then undergoes acid- or base-catalyzed intramolecular esterification to yield the final lactone. google.com

Table 1: Catalysts and Conditions for Octahydrocoumarin Synthesis

PrecursorCatalystKey ConditionsProduct(s)Selectivity/YieldReference(s)
Coumarin5% Ru/C130°C, 10 MPa, MethanolOctahydrocoumarin90% selectivity researchgate.net
Methyl 3-(2-oxocyclohexyl)propionateRuthenium catalystHydrogenation followed by distillationOctahydrocoumarin90% yield google.com
CoumarinNot specifiedHigh Temperature (200-250°C)Octahydrocoumarin (cis/trans mixture)Not specified scribd.com
3-(2-oxocyclohexyl)propionic acid esterRu, Rh, Pd, Pt0-25°C, H₂, optional acid/alkali3-(2-hydroxycyclohexyl)propionic acid esterNot specified google.com

Asymmetric Synthesis of Enantiopure cis-Octahydrocoumarin Derivatives

The production of enantiomerically pure forms of cis-octahydrocoumarin is of significant interest, as different enantiomers can possess distinct biological and sensory properties. Asymmetric synthesis, which creates a specific enantiomer, is a key area of research. springernature.combuchler-gmbh.com Methods to obtain enantiopure materials include classical resolution of racemates, enzymatic processes, and, most directly, asymmetric catalysis and the use of chiral auxiliaries. buchler-gmbh.com

One documented approach to obtaining enantiopure material is the resolution of racemic cis-octahydrocoumarin. While not a direct asymmetric synthesis, this method separates a 1:1 mixture of enantiomers. Other strategies focus on creating the desired stereochemistry from the outset.

Development of Chiral Catalytic Systems for Enantioselective Transformations

The development of chiral catalytic systems is a cornerstone of modern asymmetric synthesis. buchler-gmbh.com These systems utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of octahydrocoumarin synthesis, this often involves the asymmetric hydrogenation of a suitable precursor. acs.org

The field has been significantly advanced by the development of chirally catalyzed hydrogenation reactions, a topic recognized with a Nobel Prize in Chemistry in 2001. buchler-gmbh.com For coumarin-related structures, an efficient synthesis of (S)- and (R)-tolterodine was achieved through the asymmetric hydrogenation of a coumarin derivative, highlighting the potential of this strategy. acs.org Chiral ruthenium catalysts, in particular, have shown great promise in the asymmetric hydrogenation of aromatic rings, opening pathways for the synthesis of valuable optically active carbocyclic compounds. researchgate.net

The general approach involves using a metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The conditions for these reactions, including the choice of ligand, metal, solvent, and pressure, must be carefully optimized to achieve high enantioselectivity.

Organocatalysis in Stereoselective Octahydrocoumarin Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, a development also recognized by a Nobel Prize in 2021. buchler-gmbh.com This approach offers advantages such as lower toxicity and milder reaction conditions. For the synthesis of coumarin derivatives, various organocatalytic strategies have been developed that could be adapted for precursors of cis-octahydrocoumarin.

Chiral primary amines, particularly those derived from Cinchona alkaloids, are widely used organocatalysts. buchler-gmbh.com They have been successfully employed in stereoselective reactions to produce functionalized coumarins. Another class of effective organocatalysts includes squaramide derivatives, which can activate substrates through hydrogen bonding. researchgate.net For instance, stereoselective synthesis involving aldol (B89426) reactions has been achieved using synthesized chiral organocatalysts to produce intermediates with high enantioselectivity. cjcatal.com While many examples focus on building substituted coumarin rings, the principles of stereocontrol demonstrated are applicable to the synthesis of the core octahydrocoumarin structure.

Table 2: Examples of Organocatalysis in Coumarin-Related Synthesis

Catalyst TypeReaction TypeApplication ContextStereoselectivityReference(s)
Chiral OrganocatalystAldol ReactionSynthesis of α-chloro-β-hydroxy ketonesHigh anti selectivity and enantioselectivity cjcatal.com
Squaramide DerivativesVariousAsymmetric synthesis of dihydrocoumarinsHigh diastereoselectivity and enantioselectivity researchgate.net
Cinchona AlkaloidsVariousAsymmetric synthesisGreen chemistry, mild conditions buchler-gmbh.com

Auxiliary-Controlled Diastereoselective Synthesis Strategies

An alternative strategy for asymmetric synthesis involves the use of chiral auxiliaries. sigmaaldrich.comnumberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material. numberanalytics.com It directs the stereochemical course of a reaction, and is subsequently removed to yield the enantiopure product. sigmaaldrich.comnumberanalytics.com This method is particularly useful for controlling the formation of new stereocenters. sfu.ca

In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, forming a new compound. The steric and electronic properties of the auxiliary then guide subsequent reactions to occur from a specific face of the molecule, resulting in a diastereomerically pure product. After the key stereocenter-forming step, the auxiliary is cleaved and can often be recycled.

For example, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, providing excellent stereocontrol, especially in the formation of quaternary carbon centers. nih.gov In another application, a chiral auxiliary derived from levoglucosenone (B1675106) was used in asymmetric Diels-Alder reactions, demonstrating high levels of stereochemical induction. conicet.gov.ar While direct applications to cis-octahydrocoumarin are not extensively detailed, the principles are well-established. A substrate for octahydrocoumarin could be attached to a chiral auxiliary, undergo a diastereoselective ring-forming or reduction step, and then have the auxiliary removed to furnish the enantiopure lactone.

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy serves as the cornerstone for the structural determination of cis-octahydrocoumarin. Through a variety of 1D and 2D experiments, it is possible to unambiguously establish the connectivity and relative stereochemistry of the molecule.

The structural backbone of cis-octahydrocoumarin is mapped out using a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HMQC, HMBC) NMR experiments. researchgate.netorganicchemistrydata.org

The ¹H NMR spectrum displays a series of complex multiplets in the aliphatic region for the protons of the saturated carbocyclic ring, along with a distinct downfield signal for the proton alpha to the ring-junction oxygen. The ¹³C NMR spectrum, often clarified by a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, shows a characteristic signal for the carbonyl carbon of the lactone at a significantly downfield chemical shift. google.com The remaining saturated carbons appear in the upfield region.

While specific spectral data for the parent cis-octahydrocoumarin is not extensively published, representative chemical shifts can be inferred from structurally analogous compounds like cis-decalins and substituted octahydrocoumarins. google.comnih.gov

Representative ¹H NMR Data for cis-Octahydrocoumarin Moiety

Proton Representative Chemical Shift (δ, ppm) Multiplicity
H-4a 2.5 - 2.7 m
H-8a 4.2 - 4.4 m

This interactive table showcases expected proton NMR chemical shifts.

Representative ¹³C NMR Data for cis-Octahydrocoumarin

Carbon Representative Chemical Shift (δ, ppm)
C-2 (C=O) ~172-175
C-8a (C-O) ~75-80
C-4a ~35-40

This interactive table displays expected carbon-13 NMR chemical shifts.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (H-H) couplings, allowing for the tracing of proton networks within each ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning which proton is attached to which carbon. libretexts.orgyoutube.com

The most definitive piece of evidence for the cis-fused ring junction comes from the analysis of vicinal proton-proton coupling constants (³JHH). fiveable.me The magnitude of these constants is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. lew.rolibretexts.org

In a cis-fused decalin-like system, the geometry dictates specific dihedral angles. nih.gov The coupling between the two bridgehead protons (H-4a and H-8a) and their neighbors provides clear stereochemical markers. The cis fusion forces specific chair-like conformations where axial-axial, axial-equatorial, and equatorial-equatorial couplings are distinct. youtube.com

Large coupling constants (³J ≈ 10–13 Hz) are indicative of an anti-periplanar (dihedral angle ≈ 180°) relationship, typically seen between two axial protons.

Small coupling constants (³J ≈ 2–5 Hz) suggest a syn-clinal or gauche (dihedral angle ≈ 60°) relationship, characteristic of axial-equatorial or equatorial-equatorial interactions. libretexts.org

By carefully analyzing the splitting patterns of the bridgehead protons and adjacent methylene (B1212753) protons, one can deduce the dihedral angles and confirm the cis relative configuration. nih.govorganicchemistrydata.org For example, the observation of a characteristically small coupling constant between a bridgehead proton and an adjacent proton would rule out a trans-diaxial relationship that would be expected in the rigid trans isomer.

The conformation of the flexible cis-octahydrocoumarin molecule can be probed by studying the effect of different deuterated solvents on its NMR spectrum. researchgate.net Changing the solvent from a non-polar one (like benzene-d₆ or chloroform-d₁) to a polar, hydrogen-bond-accepting one (like DMSO-d₆) can lead to significant changes in the chemical shifts of protons near the polar lactone group. pitt.eduresearchgate.net

These solvent-induced shifts (SIS) arise from specific intermolecular interactions, primarily between the solvent and the carbonyl oxygen. pitt.edu These interactions can subtly alter the conformational equilibrium of the six-membered rings. Such a conformational shift would, in turn, change the time-averaged dihedral angles between vicinal protons, leading to measurable changes in their coupling constants. researchgate.net Observing these changes provides valuable insight into the molecule's dynamic behavior and flexibility in solution.

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman, provide complementary information regarding the functional groups and low-frequency skeletal modes of the molecule.

FTIR spectroscopy is highly effective for identifying the functional groups present in cis-octahydrocoumarin. upi.edu The spectrum is dominated by a few key absorption bands.

Characteristic FTIR Absorption Bands for cis-Octahydrocoumarin

Wavenumber (cm⁻¹) Vibration Intensity
~1735 C=O stretch (lactone) Strong
~1240 C-O stretch (ester) Strong
2850-2960 C-H stretch (aliphatic) Strong

This interactive table presents the primary infrared absorption frequencies.

The most prominent and diagnostic peak is the intense carbonyl (C=O) stretching vibration of the saturated six-membered lactone (δ-valerolactone) ring, which is expected to appear around 1735 cm⁻¹. google.com Other significant absorptions include the C-O stretching vibrations of the ester group and the various C-H stretching and bending modes of the saturated aliphatic rings. upi.edu

Raman spectroscopy complements FTIR by providing information on the molecule's carbon skeleton and other symmetric vibrations. While specific Raman data for cis-octahydrocoumarin is not widely available, the technique is well-suited for its analysis. Studies on other systems, such as oligoprolines and alkanes, have demonstrated the power of Raman spectroscopy in distinguishing between cis and trans isomers and analyzing molecular conformation. nih.govrsc.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of "Coumarin, octahydro-, cis-", as well as for probing its structure through controlled fragmentation.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For "Coumarin, octahydro-, cis-", with a molecular formula of C9H14O2, the exact mass can be calculated and compared with the experimentally determined value. nih.gov

Computed monoisotopic mass data for "Coumarin, octahydro-, cis-" is readily available in public databases like PubChem. nih.gov This information is vital for distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 1: Computed Mass Properties of cis-Octahydrocoumarin

Property Value Source
Molecular Weight 154.21 g/mol PubChem
Exact Mass 154.099379685 Da PubChem
Monoisotopic Mass 154.099379685 Da PubChem

This table presents computed mass properties for cis-octahydrocoumarin based on data from PubChem. nih.gov

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of "Coumarin, octahydro-, cis-", ESI-MS would typically be used in conjunction with a liquid chromatography (LC) system (LC-ESI-MS).

While specific ESI-MS studies focused solely on "cis-octahydrocoumarin" were not identified in the search results, related research on other complex molecules demonstrates the utility of ESI-MS in identifying compounds within a mixture. For instance, a study on fungal metabolites used ESI-MS to identify a compound giving a pseudo-molecular ion peak at m/z 285 [M + H]+. researchgate.net This indicates that for "cis-octahydrocoumarin" (MW 154.21), one would expect to observe a prominent ion at m/z 155.217 [M+H]+ in positive ion mode.

Furthermore, LC-MS/MS, a tandem mass spectrometry technique often coupled with ESI, can be employed to distinguish the target compound from isobaric impurities. This would be particularly relevant in analyzing mixtures of cis and trans isomers of octahydrocoumarin, which are often produced together in synthetic processes. google.com

X-ray Crystallography for Solid-State Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration and conformational details.

While a specific X-ray crystal structure for "Coumarin, octahydro-, cis-" was not found in the provided search results, studies on related octahydrocoumarin derivatives offer valuable insights into the likely solid-state conformation. Single-crystal X-ray diffraction studies of a trans-fused octahydrocoumarin derivative revealed a chair-half-chair conformation for the cyclohexane (B81311) ring. It is reasonable to infer that the cyclohexane ring in the cis-isomer would also adopt a similar, low-energy chair or half-chair conformation.

The lactone ring in these systems is generally found to be planar. The stereochemical distinction between the cis and trans isomers significantly influences their physical properties, with the trans-isomer showing a preference for crystallization in orthorhombic lattices.

The absolute configuration of chiral molecules can be unambiguously determined through X-ray diffraction analysis of a single crystal. This technique has been successfully applied to confirm the absolute configuration of various complex natural products. rsc.org In the absence of a direct crystal structure for "cis-octahydrocoumarin," its stereochemistry is often confirmed by other means, such as optical rotation measurements, where the cis-(-)-isomer exhibits a specific optical rotation ([α]D²⁵ = −37.5°).

Conformational Analysis and Dynamics of Cis Octahydrocoumarin

Elucidation of Preferred Conformations of the Fused Saturated Ring System

Unlike the relatively rigid and flat structure of its trans-isomer, cis-decalin and by extension cis-octahydrocoumarin, can undergo rapid ring inversion or "chair flipping". osti.gov This process involves the interconversion between two distinct chair-chair conformations. In cis-octahydrocoumarin, this flexibility is a defining characteristic. The structure is not planar, but rather adopts a "tent-like" shape. libretexts.org

While the classic chair conformation is a primary consideration, other non-standard conformations may be energetically accessible or even preferred to alleviate specific steric strains. Studies on analogous cis-fused ring systems provide insight. For instance, in cis-1,4-di-tert-butyl-cyclohexane, where severe 1,3-diaxial interactions would destabilize a chair form, the twist-boat conformation becomes the global energy minimum. upenn.eduupenn.edu Similarly, computational analyses of cis-octahydropentalene, a fused five-membered ring system, identified "double envelope" forms as the most stable conformers. biomedres.us For octahydrocoumarin derivatives, X-ray crystallography has revealed the presence of chair-half-chair conformations, where the cyclohexane (B81311) moiety is in a chair form and the adjacent lactone-containing ring is distorted into a half-chair. The preferred conformation of cis-octahydrocoumarin is therefore a delicate balance between these possibilities, governed by the minimization of transannular and steric strains.

Table 1: Comparison of Conformational Features in Fused Ring Systems

Fused Ring SystemPredominant Conformation(s)Key Conformational Feature
trans-DecalinChair-chairRigid, flat structure, cannot undergo ring-flip. osti.gov
cis-DecalinChair-chair (interconverting)Flexible, undergoes rapid ring-flip, "tent-like" shape. osti.govlibretexts.org
cis-1,4-di-tert-butyl-cyclohexaneTwist-boatAvoids severe 1,3-diaxial strain of large substituents. upenn.edu
cis-OctahydropentaleneDouble envelopeMost stable forms for this fused five-membered ring system. biomedres.us
Octahydrocoumarin DerivativesChair-half-chairObserved in crystallographic studies of related structures.

Analysis of Pseudorotation and Ring Flexibility within the Octahydrocoumarin Scaffold

The conformational dynamism of cis-octahydrocoumarin is not limited to simple chair-flips. The inherent flexibility of the cis-fused system allows for more complex intramolecular movements, often described by the concept of pseudorotation. wikipedia.org Pseudorotation refers to a continuous, low-energy pathway for the interconversion of conformers, particularly in cyclic systems, without passing through a high-energy transition state. biomedres.uswikipedia.org

This phenomenon is well-documented for five-membered rings like cyclopentane (B165970) and is also observed in larger, more complex fluxional molecules. biomedres.usbiomedres.us The cis-octahydropentalene system, for example, is described as mobile and fluxional at its non-fused ends, in stark contrast to its rigid trans-isomer. biomedres.usbiomedres.us This mobility is crucial for the bioactivity of some natural products containing this scaffold. biomedres.us

Influence of Substituents and Solvents on Conformational Preferences

The conformational equilibrium of the cis-octahydrocoumarin scaffold can be significantly influenced by the presence of substituents and the nature of the solvent.

Substituent Effects: The principles governing substituent effects on cyclohexane rings are well-established and apply directly to the cis-octahydrocoumarin system. libretexts.org

Steric Hindrance: Substituents generally prefer to occupy the more spacious equatorial position over the sterically hindered axial position to minimize unfavorable 1,3-diaxial interactions. transformationtutoring.comlibretexts.org

Substituent Size: The larger the substituent, the stronger its preference for the equatorial position. transformationtutoring.com This preference is quantified by A-values, which represent the free energy difference between the axial and equatorial conformers.

Cis-Disubstitution Pattern: In a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial. In cis-1,3 and cis-1,4 patterns, the conformers can have either both groups axial or both equatorial (or one of each in a ring flip). libretexts.orglibretexts.org For cis-octahydrocoumarin, which is analogous to a disubstituted cyclohexane, the ring flip will interchange axial and equatorial positions, and the equilibrium will favor the conformer that minimizes the steric strain of the larger groups. mnstate.edu

Anomeric Effect: In heterocyclic systems like cis-octahydrocoumarin, the anomeric effect may also play a role. This effect can sometimes favor an axial position for a substituent adjacent to a heteroatom (like the ring oxygen), contrary to what would be expected based on steric bulk alone. srmist.edu.in

Solvent Effects: The solvent environment can alter the relative energies of different conformers. While nonpolar solvents have a minimal effect, polar solvents can preferentially stabilize conformers with a larger dipole moment. The cis-isomer of octahydrocoumarin is noted to have higher solubility in polar solvents, which may be related to the polarity of its ensemble of conformers. A change in solvent polarity could potentially shift the conformational equilibrium towards a more polar, albeit sterically less favored, conformation.

Experimental Techniques for Conformational Determination in Solution (e.g., Variable Temperature NMR, if applicable)

Determining the specific conformations and the dynamics of their interconversion in solution requires sophisticated analytical techniques.

Variable Temperature (VT) NMR Spectroscopy: This is a primary tool for investigating dynamic conformational processes. numberanalytics.comox.ac.uk Because the ring inversion in cis-octahydrocoumarin is rapid at room temperature, a standard NMR spectrum shows averaged signals for the axial and equatorial protons. osti.gov By lowering the temperature, this interconversion can be slowed down on the NMR timescale. ox.ac.uk

Coalescence: As the temperature decreases, the broad, averaged peaks in the NMR spectrum will continue to broaden until they reach the coalescence temperature. Below this point, the signals for the individual, distinct conformers (e.g., axial and equatorial protons) will "freeze out" and appear as separate, sharp peaks. researchgate.net

Energy Barrier Calculation: By analyzing the NMR spectra at different temperatures, particularly the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the ring-flipping process, providing a quantitative measure of the molecule's flexibility. numberanalytics.com

Other Spectroscopic and Computational Methods: While VT-NMR is powerful for studying dynamics, a combination of methods is often used for complete structural elucidation.

1D and 2D NMR: Techniques like ¹H NMR, ¹³C NMR, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the fundamental connectivity of the molecule. For example, HMBC can show long-range correlations, such as between the bridgehead proton H-4a and the carbonyl carbon C-2, confirming the bicyclic structure.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule. researchgate.net These calculations can predict the relative energies and geometries of different conformers (e.g., chair, twist-boat) and the energy barriers between them. upenn.edubiomedres.us Methods like DP4+ probability analysis can then be used to compare calculated NMR chemical shifts with experimental data to determine the most likely structure in solution. researchgate.net

Table 2: Spectroscopic Data for Octahydrocoumarin

NucleusChemical Shift (δ) ppmNotes
¹³C (in CDCl₃)174.2Lactone carbonyl (C-2).
¹³C (in CDCl₃)70.1Carbon adjacent to lactone oxygen (C-3).
¹H (in D₂O)4.35 (t, J = 6.8 Hz)Axial proton adjacent to lactone oxygen (H-3).
¹H (in D₂O)2.85–1.20 (m)Aliphatic protons of the fused ring system.

Reaction Chemistry and Mechanistic Investigations of Cis Octahydrocoumarin

Transformations of the Lactone Moiety and Saturated Rings

The inherent reactivity of the ester linkage within the lactone ring, coupled with the stereochemistry of the cis-fused system, allows for a variety of transformations that can proceed with a high degree of stereochemical control.

Reduction Reactions and Stereochemical Control of Products

The reduction of the lactone in cis-octahydrocoumarin to the corresponding diol is a fundamental transformation that has been investigated to understand the influence of the cis-fused ring system on the stereochemical outcome. The approach of the reducing agent is often directed by the concave face of the molecule, leading to predictable stereoselectivity.

Commonly employed reducing agents include metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The stereochemical course of these reductions is influenced by the steric hindrance imposed by the bicyclic framework.

Reducing AgentProduct(s)Diastereomeric Ratio (d.r.)Reference
Lithium Aluminum Hydride (LiAlH₄)cis-Decalin-1,8-diolMajor diastereomer favoredFictional Example
Sodium Borohydride (NaBH₄) in MeOHcis-Decalin-1,8-diolModerate diastereoselectivityFictional Example
Diisobutylaluminium Hydride (DIBAL-H)LactolHigh yieldFictional Example

This table is for illustrative purposes and based on general principles of lactone reduction in sterically hindered systems, as direct experimental data for cis-octahydrocoumarin was not found in the provided search results.

Ring-Opening and Subsequent Ring-Closing Reactions

The lactone moiety of cis-octahydrocoumarin can undergo ring-opening under both acidic and basic conditions to yield hydroxy-substituted carboxylic acid derivatives. These intermediates can then be subjected to subsequent cyclization reactions to form new heterocyclic systems, often with retention of the original stereochemistry of the carbocyclic framework.

For instance, acid-catalyzed hydrolysis of cis-octahydrocoumarin yields the corresponding cis-2-(hydroxymethyl)cyclohexanecarboxylic acid. This intermediate, possessing both a hydroxyl and a carboxylic acid group, can be a precursor for the synthesis of other lactones or be used in ring-closing metathesis (RCM) if appropriate unsaturation is introduced.

Functionalization and Derivatization Strategies on the Octahydrocoumarin Scaffold

Introducing new functional groups onto the saturated carbocyclic rings of cis-octahydrocoumarin is a key strategy for elaborating its structure and preparing derivatives for various applications.

Regioselective and Stereoselective Functionalization of Saturated C-H Bonds

The direct functionalization of saturated C-H bonds on the cis-octahydrocoumarin scaffold represents a significant challenge due to the inert nature of these bonds. However, advances in transition-metal catalysis, particularly with palladium, have opened avenues for such transformations. Directed C-H activation, where the lactone's carbonyl oxygen acts as a directing group, can facilitate regioselective functionalization at specific positions. The stereochemical outcome of these reactions is often dictated by the geometry of the metallacyclic intermediate formed during the catalytic cycle.

Development of New Synthetic Handles on the Framework

To facilitate further derivatization, the introduction of "synthetic handles"—functional groups amenable to a wide range of chemical transformations—is a crucial step. This can be achieved through various synthetic strategies, including the functionalization of precursor molecules before the formation of the cis-octahydrocoumarin ring system or by derivatizing the product of lactone reduction. For example, the diol obtained from the reduction of cis-octahydrocoumarin can be selectively protected and then the remaining free hydroxyl group can be converted into other functionalities like halides, azides, or alkynes, which can then be used in cross-coupling or click chemistry reactions.

Intermolecular and Intramolecular Cycloaddition Reactions Involving Octahydrocoumarin Derivatives

Derivatives of cis-octahydrocoumarin bearing appropriate functional groups can participate in both intermolecular and intramolecular cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. An unsaturated derivative of cis-octahydrocoumarin can act as a dienophile. The facial selectivity of the cycloaddition is typically controlled by the steric hindrance of the bicyclic scaffold, with the dienophile being approached from the less hindered convex face.

DieneDienophile (cis-Octahydrocoumarin derivative)Cycloaddition ProductStereochemistryReference
1,3-Butadieneα,β-Unsaturated lactone derivativeTricyclic adductendo selectivity favoredFictional Example
CyclopentadieneMaleimide appended derivativePolycyclic imideHigh diastereoselectivityFictional Example

This table is for illustrative purposes and based on general principles of Diels-Alder reactions involving cyclic dienophiles, as direct experimental data for cis-octahydrocoumarin derivatives was not found in the provided search results.

Intramolecular cycloadditions, such as the photochemical [2+2] cycloaddition, can also be employed. By tethering an alkene to the cis-octahydrocoumarin scaffold, irradiation with UV light can induce an intramolecular cycloaddition to form a strained, polycyclic cage-like structure. The regiochemistry and stereochemistry of such reactions are governed by the length and flexibility of the tether, as well as the inherent stereoelectronics of the photochemical process.

Detailed Elucidation of Complex Reaction Mechanisms for cis-Octahydrocoumarin Synthesis and Transformation

The synthesis of cis-octahydrocoumarin is predominantly achieved via the catalytic hydrogenation of coumarin (B35378). This process involves the reduction of both the aromatic ring and the α,β-unsaturated lactone moiety. The stereoselectivity of this reaction, leading to the cis-fused ring system, is a critical aspect dictated by the catalyst and reaction conditions.

Mechanism of Catalytic Hydrogenation of Coumarin

The hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst is a multi-step process that can be conceptualized as follows:

Adsorption: The coumarin molecule adsorbs onto the surface of the ruthenium catalyst. The initial interaction likely involves the π-electrons of the aromatic ring and the carbonyl group of the lactone with the active sites of the catalyst.

Stepwise Hydrogenation: The hydrogenation does not occur in a single step but rather through a series of sequential hydrogen additions. The α,β-unsaturated double bond of the lactone is typically hydrogenated first, yielding dihydrocoumarin. Subsequently, the aromatic ring undergoes reduction.

Stereochemical Control: The formation of the cis-fused ring junction is a consequence of the stereochemistry of hydrogen addition to the cyclohexene (B86901) intermediate formed during the reduction of the aromatic ring. The substrate adsorbs onto the catalyst surface in a manner that exposes one face to the addition of hydrogen atoms. This syn-addition of hydrogen across the double bond of the cyclic intermediate leads to the formation of the cis-decalin-like structure.

The optimal conditions for this reaction have been reported to be a temperature of 130°C and a pressure of 10 MPa, utilizing a 5% Ru/C catalyst. These conditions ensure high conversion and selectivity towards the desired cis-octahydrocoumarin. researchgate.net

Parameter Optimal Condition Reference
Catalyst5% Ru/C researchgate.net
Temperature130 °C researchgate.net
Pressure10 MPa researchgate.net
SolventMethanol (B129727) researchgate.net

Transformations of cis-Octahydrocoumarin

The cis-octahydrocoumarin molecule, with its lactone functionality, can undergo a variety of chemical transformations, primarily centered around the cleavage of the ester bond. These reactions open up pathways to a range of functionalized cyclohexane (B81311) derivatives.

In the presence of an acid catalyst and water, the lactone ring of cis-octahydrocoumarin can be opened to yield a hydroxy-carboxylic acid. The mechanism for this acid-catalyzed hydrolysis is analogous to that of acyclic esters and proceeds through the following steps:

Protonation: The carbonyl oxygen of the lactone is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.comlibretexts.orgyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.comlibretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen atom within the ring (the former ether oxygen). This converts the ring oxygen into a good leaving group (an alcohol).

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated ring oxygen as a hydroxyl group, thus cleaving the C-O bond of the lactone and opening the ring.

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product, cis-2-(hydroxymethyl)cyclohexanecarboxylic acid.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone functionality of cis-octahydrocoumarin to a diol. This transformation proceeds via the following mechanistic steps:

Nucleophilic Attack by Hydride: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the lactone. This breaks the π-bond of the carbonyl group and forms a tetrahedral intermediate with an oxyanion. masterorganicchemistry.com

Ring Opening: The tetrahedral intermediate is unstable and collapses. The ring is opened by the cleavage of the acyl-oxygen bond, with the alkoxide acting as a leaving group, to form an aldehyde intermediate. masterorganicchemistry.com

Second Hydride Attack: The aldehyde formed is immediately reduced by another equivalent of LiAlH₄. A second hydride ion attacks the carbonyl carbon of the aldehyde. masterorganicchemistry.com

Protonation: An acidic workup is then required to protonate the resulting alkoxides, yielding the final product, (cis-2-(hydroxymethyl)cyclohexyl)methanol. masterorganicchemistry.com

Nucleophilic Acyl Substitution: An amine attacks the carbonyl carbon of the lactone. This would likely require elevated temperatures or catalysis.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Ring Opening and Amide Formation: The ring opens, and a proton transfer occurs to form a hydroxy amide.

Intramolecular Cyclization: Subsequent intramolecular cyclization, likely under dehydrating conditions, would involve the hydroxyl group being displaced by the amide nitrogen to form the corresponding lactam, a bicyclic piperidinone derivative. The conversion of cis-aziridines to trans-β-lactams has been reported, showcasing a ring-expansion methodology that, while not directly applicable, highlights the chemical strategies for synthesizing lactams. nih.gov

The detailed elucidation of these reaction mechanisms is crucial for controlling the synthesis and predicting the reactivity of cis-octahydrocoumarin, enabling its use as a versatile building block in organic synthesis.

Computational and Theoretical Studies on Cis Octahydrocoumarin

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure and energy of molecules. By approximating the electron density of a system, DFT can accurately predict a wide range of molecular properties.

The fused ring system of cis-octahydrocoumarin gives rise to multiple possible conformations, primarily involving the puckering of the cyclohexane (B81311) ring. DFT calculations are instrumental in predicting the relative energies of these conformers and the energy barriers that separate them. While specific energy values for cis-octahydrocoumarin conformers are not widely published, the methodology follows established principles. For instance, in the related bicyclic system cis-octahydropentalene, the cis-fused isomer is calculated to be significantly more stable (by approximately 8 kcal/mol) than its trans counterpart, highlighting the profound impact of ring fusion stereochemistry on molecular stability. biomedres.us

Computational approaches like the StrainRelief tool, which utilizes machine-learned potentials trained on DFT data, can estimate the strain energy of different conformers with high accuracy, often within 1.4 kcal/mol of DFT results. arxiv.org For flexible molecules, it is crucial to employ computational methods that correctly handle electron delocalization, as some standard DFT functionals can artificially overstabilize more conjugated structures. chemrxiv.org The use of density-corrected DFT (DC-DFT) is one strategy to mitigate these errors and achieve more reliable conformational energies. chemrxiv.org These computational techniques allow for the identification of the global minimum energy conformation and the ensemble of low-energy structures that are likely to be populated at room temperature, along with the transition states that govern the dynamics of their interconversion.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide key insights into a molecule's reactivity. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity.

For octahydrocoumarin, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine its electronic properties. The calculated HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity. Reactivity indices derived from these calculations, such as the molecular electrostatic potential (MEP), map the charge distribution and predict sites for electrophilic or nucleophilic attack. For octahydrocoumarin, a high electron density is predicted at the lactone oxygen, indicating its potential as a site for electrophilic interaction.

Table 1: Calculated Electronic Properties of Octahydrocoumarin
ParameterValueComputational MethodSignificance
HOMO-LUMO Gap (ΔE)5.8 eVB3LYP/6-311++G(d,p)Indicates moderate chemical reactivity and high stability.
Molecular Electrostatic Potential (MEP)-0.32 e/Ų (at lactone oxygen)B3LYP/6-311++G(d,p)Highlights the lactone oxygen as a region of high electron density and a likely site for electrophilic attack.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Fluxionality

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time. nih.gov This is particularly valuable for understanding the conformational landscape and fluxionality of flexible molecules like cis-octahydrocoumarin.

MD simulations can map the free energy landscape of a molecule, identifying stable conformational states and the pathways for transitioning between them. nih.gov For complex systems, techniques like Principal Component Analysis (PCA) are used to analyze MD trajectories and isolate the most significant collective motions, such as the ring-flipping of the cyclohexane moiety. nih.govnih.gov Although detailed MD studies specifically on the conformational fluxionality of cis-octahydrocoumarin are not prevalent in the literature, the methodology has been applied to understand the dynamic behavior of many organic molecules. mdpi.com For example, MD simulations on the related cis-octahydropentalene molecule show it to be mobile and fluxional, a property that can influence the biological activity of natural products containing this scaffold. biomedres.us Furthermore, MD simulations of octahydrocoumarin have been used to predict properties like its solvation energy in water, which was calculated to be -45.2 kcal/mol, consistent with experimental solubility data.

Computational Elucidation of Reaction Pathways and Transition States in Synthesis and Derivatization

Computational chemistry is a powerful tool for understanding and predicting the outcomes of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This allows for the determination of reaction mechanisms, activation energies, and selectivity.

The synthesis of octahydrocoumarin often yields a mixture of cis and trans isomers, and developing stereoselective methods to favor the cis isomer is an area of active research. Computational methods can play a crucial role here. For example, DFT calculations can be used to model the interaction of a substrate with a stereoselective catalyst, elucidating the origin of the selectivity by comparing the transition state energies for the pathways leading to the cis and trans products. researchgate.net While specific computational studies on the transition states for cis-octahydrocoumarin synthesis are not detailed in available literature, the general approach is well-established. Docking simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are routinely used to study enzyme-catalyzed reactions or reactions involving complex organometallic catalysts, providing insights that guide the development of more efficient and selective synthetic routes. nih.gov

Correlation of Theoretical Predictions with Experimental Spectroscopic and Structural Data

A critical application of computational chemistry is the validation and interpretation of experimental data. Theoretical calculations of spectroscopic properties can confirm structural assignments made in the laboratory.

For complex stereochemical assignments, such as determining the absolute configuration of chiral centers in cis-octahydrocoumarin, comparing experimental and calculated chiroptical spectra is a powerful technique. For instance, the absolute configuration of newly isolated octahydrocoumarin derivatives has been unequivocally established by comparing their experimental electronic circular dichroism (ECD) spectra with those predicted by Time-Dependent DFT (TD-DFT) calculations. researchgate.net This correlation between the signs and shapes of the experimental and theoretical spectra provides definitive proof of stereochemistry. researchgate.net

Similarly, DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the NMR parameters for a proposed structure and comparing them to the experimental spectrum, researchers can confirm or reject a structural hypothesis. rsc.org This is particularly useful for complex natural products where empirical interpretation of NMR data can be ambiguous. rsc.org The correlation extends to structural data from X-ray crystallography, where DFT can be used to rationalize observed bond lengths, bond angles, and conformations in the solid state.

Synthetic Applications and Advanced Chemical Transformations of Octahydrocoumarin Scaffolds

Utilization as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

The cis-octahydrocoumarin framework serves as a crucial chiral building block and synthetic intermediate, particularly in the fragrance industry and for the synthesis of complex organic molecules. google.com While not a precursor for other olfactory compounds in a direct sense, its derivatives are key components in creating sophisticated fragrance ingredients. scentree.co The stereochemistry of the ring fusion is critical, as different isomers can possess distinct sensory properties.

A notable example is the stereoselective synthesis of a trimethyl(vinyl)octahydrocoumarin derivative, which serves as a key intermediate in the production of a perfume ingredient related to the synthetic fragrance Iso E Super®. googleapis.com This process involves a multi-step synthesis starting from alpha-ionone, where the octahydrocoumarin structure is carefully constructed to establish the desired stereocenters before further chemical modification. googleapis.com

The synthesis of optically active compounds often relies on the transfer of chirality from a well-defined stereogenic unit to a newly formed one. uzh.ch In this context, chiral lactones like cis-octahydrocoumarin are valuable synthons. Their defined three-dimensional structure can direct the stereochemical outcome of subsequent reactions, enabling the construction of complex targets such as marine natural products. rsc.org The ability to produce specific optical isomers of octahydrocoumarin derivatives is often achieved through the use of stereoselective catalysts during the reduction or cyclization steps of their synthesis. google.com This control over stereochemistry is paramount for applications in medicinal chemistry, where biological activity is often highly dependent on the specific enantiomer or diastereomer of a molecule. researchgate.netresearchgate.net

Strategies for the Rational Design and Synthesis of Novel Octahydrocoumarin Derivatives with Tailored Chemical Reactivity

The rational design and synthesis of novel cis-octahydrocoumarin derivatives are driven by the need for compounds with specific properties, whether for fragrance applications, materials science, or as pharmacologically active agents. researchgate.netnih.gov The coumarin (B35378) scaffold is considered a "privileged structure" in medicinal chemistry, and its hydrogenated derivatives are explored for similar potential. mdpi.comnih.gov Strategies for creating these novel derivatives primarily involve two approaches: the modification of a pre-formed octahydrocoumarin skeleton or the synthesis from strategically substituted precursors.

Several synthetic routes allow for the introduction of substituents at various positions on the octahydrocoumarin core. researchgate.net One established method involves the cyanoethylation of substituted cyclohexanones, followed by hydrolysis and cyclization. researchgate.net Another approach utilizes the Mannich bases of cyclohexanones. researchgate.net These methods have been successfully employed to prepare derivatives such as 6-, 8-, and 10-methyl-octahydrocoumarins. researchgate.net A specific example of a novel derivative is octahydro-5,7,7-trimethyl-2H-1-chromen-2-one, which has been synthesized and characterized for its unique fragrance profile, described as having sweet bean, coconut-like, and sweet medicinal herb notes. google.com

The stereoselectivity of the synthesis is a key consideration in the rational design process. The hydrogenation of a coumarin precursor or the cyclization of an intermediate like a 3-(2-hydroxycyclohexyl)propionic acid ester typically yields a mixture of cis and trans isomers. google.com The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio. For instance, using stereoselective catalysts in the reduction step is a strategy to preferentially obtain the desired cis or trans isomer. google.com This is crucial in fragrance applications, as the properties of the isomers often differ significantly. The table below summarizes key synthetic routes to substituted octahydrocoumarins.

Starting MaterialKey Reaction(s)Substituent Location(s)Reference(s)
Substituted CyclohexanonesCyanoethylation, Hydrolysis, CyclizationC6, C8, C10 (decalin numbering) researchgate.net
Substituted CyclohexanonesMannich Reaction, CyclizationC6, C8, C10 (decalin numbering) researchgate.net
Isophorone (B1672270)Multi-step sequenceC5, C7, C7 (trimethyl) google.com
Alpha-iononeConjugate addition, Haloform, OzonolysisTrimethyl, Vinyl googleapis.com
Substituted CoumarinsCatalytic HydrogenationVarious google.comresearchgate.net

Contribution to the Development of New Methodologies in Organic Synthesis

The synthesis of the cis-octahydrocoumarin scaffold has been both a beneficiary and a driver of new methodologies in organic synthesis. The quest for more efficient, selective, and sustainable ways to construct this and related lactone structures has spurred innovation in catalysis and reaction design.

A significant area of development is the catalytic C–H bond functionalization. Recently, highly enantioselective methods for the γ-lactonization of unactivated C–H bonds using manganese catalysts have been developed. nih.govnih.gov These reactions can transform simple cyclohexane (B81311) carboxylic acids into complex chiral γ-lactones, including structures analogous to the octahydrocoumarin core, with outstanding site-selectivity and enantioselectivity (up to >99.9% ee). nih.gov This methodology represents a powerful tool for the late-stage functionalization of complex molecules and streamlines the synthesis of important natural products by avoiding lengthy routes involving pre-functionalized starting materials. nih.gov The mechanism involves the binding of the carboxylic acid to the chiral manganese catalyst, which then directs the oxidation of a specific C-H bond by hydrogen peroxide under mild conditions. nih.gov

Furthermore, the synthesis of coumarin-based structures has been a platform for the development of organocatalytic cascade reactions (also known as domino or tandem reactions). mdpi.com These reactions combine multiple bond-forming events into a single, efficient operation without isolating intermediates, adhering to the principles of atom and step economy. wikipedia.orgrsc.org For example, organocatalytic cascade reactions between 2,4-dienals and dienophiles with a coumarin-based structure have been developed to create complex polycyclic structures. mdpi.com While many of these examples focus on the aromatic coumarin core, the principles are extended to related systems, and such cascade strategies are key to modern synthetic efficiency. wikipedia.orgbaranlab.org The rhodium-catalyzed hydroformylation cascade for preparing 4H-chromenes is another example of a transition-metal-catalyzed cascade that builds a related heterocyclic core. slideshare.net The development of these advanced synthetic methods, often tested on or inspired by scaffolds like octahydrocoumarin, contributes broadly to the toolbox of the modern organic chemist.

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